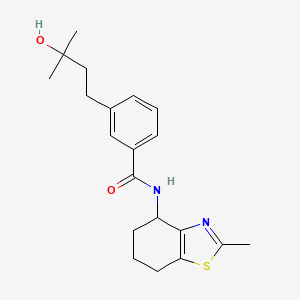

3-(3-hydroxy-3-methylbutyl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of complex benzamide derivatives often involves multicomponent reactions, as seen in the synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives through a one-pot, multicomponent reaction involving unsymmetrical thioureas, various amines, and methyl bromoacetate (Hossaini et al., 2017). Such methods highlight the complexity and creativity required in synthesizing novel benzamide compounds.

Molecular Structure Analysis

Molecular structure analysis often involves X-ray crystallography, as demonstrated by the structural elucidation of N-(4-aryl-4-hydroxybutyl)benzamides, which were cyclized under Bischler-Napieralski conditions to yield distinct pyrrole derivatives (Browne et al., 1981). Such studies are crucial for understanding the 3D arrangement of atoms within a molecule and predicting its reactivity and interaction with biological targets.

Chemical Reactions and Properties

Chemical properties of benzamides and related compounds often include their reactivity towards various chemical agents. For example, novel synthesis methods have been developed for creating benzamide derivatives with potential applications in various fields, including medicinal chemistry (Bade & Vedula, 2015).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystalline structure, are essential for understanding the behavior of chemical compounds under different conditions. The crystal structure studies of specific benzamide derivatives can reveal detailed information on molecular interactions and stability (Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, such as their reactivity, stability, and interactions with biological molecules, are of great interest. Studies on compounds like 4-(6,7-Dihydro-5,8-dioxothiazolo[4,5-g]phthalazin-2-yl)benzoic acid N-hydroxysuccinimide ester, used as a chemiluminescence derivatization reagent for amines, highlight the functional versatility and application potential of benzamide-related compounds (Yoshida et al., 2001).

Wissenschaftliche Forschungsanwendungen

Antihyperglycemic Agents

Benzothiazole derivatives, specifically 3-substituted benzylthiazolidine-2,4-diones, have been explored for their potential as antihyperglycemic agents. A study identified a compound within this class that showed promise as a candidate drug for treating diabetes mellitus, highlighting the potential of benzothiazole derivatives in therapeutic applications for metabolic disorders (Nomura et al., 1999).

Antitumor Properties

Benzothiazole derivatives have also been investigated for their antitumor properties, particularly against breast cancer cell lines. The study found that certain derivatives exhibit selective growth inhibitory properties, which could be due to differential uptake and metabolism by cancer cell lines, suggesting a potential pathway for targeted cancer therapy (Kashiyama et al., 1999).

Anti-fibrosis Drug Potential

Research into 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (a compound with a similar structural motif to the one ) has shown potential as an anti-fibrotic drug, demonstrating suppressive effects on renal and hepatic fibrosis, as well as anti-metastatic effects in cancer models. This indicates the versatility of benzothiazole derivatives in treating a range of conditions, including fibrosis and cancer (Kim et al., 2008).

Corrosion Inhibitors

Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in acidic solutions, demonstrating their potential application in materials science and engineering. The study showed that these compounds offer higher inhibition efficiencies against steel corrosion than previously reported inhibitors, indicating their potential in industrial applications (Hu et al., 2016).

Histone Deacetylase 6 Inhibitors

A study reported the development of 5-aroylindolyl-substituted hydroxamic acids, one of which exhibited potent inhibitory selectivity against histone deacetylase 6 (HDAC6). This compound has shown promise in decreasing levels of phosphorylated tau proteins and their aggregation, suggesting a potential therapeutic application in Alzheimer's disease (Lee et al., 2018).

Eigenschaften

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O2S/c1-13-21-18-16(8-5-9-17(18)25-13)22-19(23)15-7-4-6-14(12-15)10-11-20(2,3)24/h4,6-7,12,16,24H,5,8-11H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUNMKBFFIBYNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)CCCC2NC(=O)C3=CC=CC(=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5577231.png)

![N-(2-fluorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5577247.png)

![(3S)-N,N-dimethyl-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]azepan-3-amine](/img/structure/B5577256.png)

![1-(1H-indol-3-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5577257.png)

![1-[2-(4-methoxyphenyl)-7-methyl-3-quinolinyl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]methanamine](/img/structure/B5577258.png)

![6-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5577263.png)

![N,3,5,7-tetramethyl-N-[3-(1H-pyrazol-1-yl)benzyl]-1H-indole-2-carboxamide](/img/structure/B5577271.png)

![4-[(5-phenylisoxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5577301.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methoxybenzamide](/img/structure/B5577304.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,2,3,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5577311.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5577312.png)